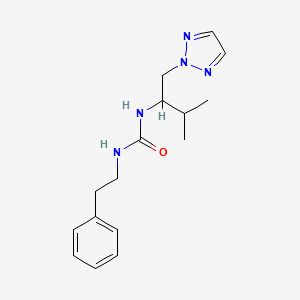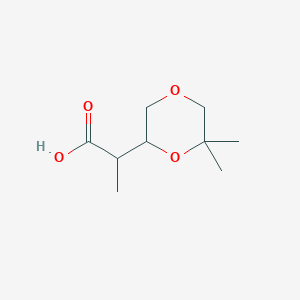
1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H11NO3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11NO3/c18-15-13-8-4-3-7-12(13)14(9-17-15)16(19)20/h3-9H,(H,17,18)(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.27 . It is a powder at room temperature . The melting point is between 296-297 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid derivatives is a topic of interest in organic chemistry due to their potential applications in pharmaceuticals and materials science. Blanco et al. (2006) developed an improved method for the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, highlighting a synthetic route involving phthalic anhydride aminolysis followed by esterification and heterocyclization through Dieckmann condensation (Blanco, Shmidt, Schapira, & Perillo, 2006). Additionally, Venkov and Ivanov (1996) achieved the synthesis of isoquinolines, including derivatives of the compound of interest, in polyphosphoric acid, demonstrating a convenient one-pot synthesis method (Venkov & Ivanov, 1996).
Pharmacological Applications
The derivatives of this compound have been explored for their potential pharmacological applications. Research by Erickson et al. (1978) on the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids, including structures related to this compound, indicates potential utility in developing new antiallergic medications (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).
Material Science and Catalysis
In material science and catalysis, the structural characteristics of this compound derivatives can be leveraged to design novel catalysts and functional materials. For example, Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products, showcasing the application of these compounds in synthesizing complex molecular structures relevant to drug discovery and development (Li, Wang, Wang, Luo, & Wu, 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Isoquinoline derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid”, it’s difficult to determine its exact mode of action. Isoquinoline derivatives are known to interact with their targets causing changes that lead to their biological effects .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Isoquinoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
1-oxo-2-phenylisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13-9-5-4-8-12(13)14(16(19)20)10-17(15)11-6-2-1-3-7-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALOZOOEIKLLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)



![1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B2625185.png)
![[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile](/img/structure/B2625186.png)


![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)




